molecular formula C7H10O3 B2497374 (1R,2R)-2-(1,3-Dioxolan-2-yl)cyclopropane-1-carbaldehyde CAS No. 1932296-32-6

(1R,2R)-2-(1,3-Dioxolan-2-yl)cyclopropane-1-carbaldehyde

Cat. No.: B2497374
CAS No.: 1932296-32-6
M. Wt: 142.154
InChI Key: SBGQPMZSRRWOFF-NTSWFWBYSA-N
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Description

(1R,2R)-2-(1,3-Dioxolan-2-yl)cyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring substituted with a dioxolane group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(1,3-Dioxolan-2-yl)cyclopropane-1-carbaldehyde typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Dioxolane Group: The cyclopropane intermediate can be reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.

    Aldehyde Functionalization: The final step involves the oxidation of a primary alcohol to an aldehyde using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the oxygen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

    Oxidation: Corresponding carboxylic acid

    Reduction: Corresponding primary alcohol

    Substitution: Various substituted dioxolane derivatives

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the behavior of cyclopropane and dioxolane rings under various conditions.

Biology

    Biochemical Probes: Used in the design of probes for studying enzyme mechanisms and metabolic pathways.

Medicine

    Drug Development: Potential precursor in the synthesis of pharmaceutical compounds with cyclopropane or dioxolane moieties.

Industry

    Material Science: Used in the development of new materials with specific properties derived from its unique structure.

Mechanism of Action

The mechanism by which (1R,2R)-2-(1,3-Dioxolan-2-yl)cyclopropane-1-carbaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can strain and distort molecular structures, influencing reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carbaldehyde: Lacks the dioxolane ring, making it less complex.

    2-(1,3-Dioxolan-2-yl)ethanol: Contains a dioxolane ring but lacks the cyclopropane structure.

Uniqueness

(1R,2R)-2-(1,3-Dioxolan-2-yl)cyclopropane-1-carbaldehyde is unique due to the combination of a strained cyclopropane ring and a dioxolane ring, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

(1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-4-5-3-6(5)7-9-1-2-10-7/h4-7H,1-3H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGQPMZSRRWOFF-NTSWFWBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2CC2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(O1)[C@@H]2C[C@H]2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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